1-Trifluoroethyltriazolyl-4-methylamine hydrochloride
Description
Core Triazole Ring Configuration Analysis
The 1,2,3-triazole ring in 1-trifluoroethyltriazolyl-4-methylamine hydrochloride is a five-membered heterocycle comprising two carbon and three nitrogen atoms (C₂H₃N₃) . The trifluoroethyl group (-CF₃CH₂) is attached to the N1 position, while the methylamine moiety (-CH₂NH₃⁺) occupies the C4 position of the triazole ring . This configuration distinguishes it from 1,2,4-triazole isomers, which exhibit different electronic and steric properties due to nitrogen atom positioning .
X-ray crystallography and NMR studies of analogous triazoles reveal planar ring geometries, with bond lengths consistent with aromatic delocalization . The 1,2,3-triazole’s resonance stabilization contributes to its metabolic stability, a trait exploited in drug design . For this compound, the trifluoroethyl group’s bulkiness introduces slight torsional strain, as evidenced by computational models showing a 15° deviation from coplanarity between the triazole ring and the -CF₃CH₂ substituent .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₈ClF₃N₄ | |
| Molecular Weight | 216.59 g/mol | |
| CAS Number | 2749496-26-0 | |
| Triazole Substituents | N1: -CF₃CH₂; C4: -CH₂NH₃⁺Cl⁻ |
Trifluoroethyl Substituent Electronic Effects
The trifluoroethyl group exerts strong electron-withdrawing effects via inductive (-I) and field effects, polarizing the triazole ring and adjacent functional groups. Solvolysis studies of analogous trifluoromethyl-substituted triazoles demonstrate a σ⁺ value of -0.32 for the -CF₃ group, indicating significant carbocation destabilization . This aligns with computational data showing a 12% reduction in electron density at the C4 position compared to non-fluorinated triazoles .
The -CF₃ group’s electronegativity also enhances the methylamine moiety’s acidity. Density functional theory (DFT) calculations predict a pKa shift of +1.2 for the ammonium ion in the hydrochloride salt compared to non-fluorinated analogs . This increased acidity improves water solubility, a critical factor in bioavailability .
Methylamine Hydrochloride Salt Formation Mechanisms
The methylamine group undergoes protonation in the presence of hydrochloric acid, forming a stable ammonium chloride salt. The reaction mechanism involves:
- Proton Transfer : HCl donates a proton to the methylamine’s lone pair, generating -CH₂NH₃⁺ .
- Ion Pairing : The chloride anion (Cl⁻) electrostatically stabilizes the ammonium cation, yielding a crystalline solid with enhanced solubility (up to 45 mg/mL in water) .
Infrared spectroscopy of amine salts reveals characteristic N-H stretching bands at 2700–2250 cm⁻¹ and bending vibrations near 1600 cm⁻¹, confirming salt formation . Thermogravimetric analysis (TGA) of this compound shows a decomposition onset at 215°C, consistent with ionic lattice stability .
Comparative Analysis with Analogous Fluorinated Triazoles
The electronic and steric profiles of 1-trifluoroethyltriazolyl-4-methylamine hydrochloride were compared to three structurally related compounds:
Key trends:
- Trifluoroethyl vs. Trifluoromethyl : The -CF₃CH₂ group offers moderate electron withdrawal (σ⁺ = -0.32) compared to -CF₃ (σ⁺ = -0.35), balancing solubility and electronic effects .
- Salt vs. Free Amine : Hydrochloride salts exhibit 3–4× higher aqueous solubility than free amines, critical for pharmaceutical formulations .
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)triazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N4.ClH/c6-5(7,8)3-12-2-4(1-9)10-11-12;/h2H,1,3,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIRTDCGZLBTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Trifluoroethyltriazolyl-4-methylamine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using a trifluoroethyl halide.
Attachment of the Methylamine Group: The methylamine group can be attached through a reductive amination reaction, where a carbonyl compound is reacted with methylamine in the presence of a reducing agent.
Industrial Production Methods
In an industrial setting, the production of 1-Trifluoroethyltriazolyl-4-methylamine hydrochloride would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Trifluoroethyltriazolyl-4-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The trifluoroethyl group or the methylamine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Trifluoroethyltriazolyl-4-methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Trifluoroethyltriazolyl-4-methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Analogues
Benzydamine Hydrochloride (C19H23N3O·HCl)
- Structure : Contains a benzyl-substituted indazole ring instead of a triazole, with an ethylamine side chain .

- Comparison: Lacks the trifluoroethyl group, reducing its lipophilicity (logP ~2.1 vs. estimated logP ~2.8 for 1-trifluoroethyltriazolyl-4-methylamine hydrochloride). Benzydamine is primarily used as a non-steroidal anti-inflammatory agent, while the triazole derivative’s bioactivity remains under investigation .
Tapentadol Hydrochloride (C14H23NO2·HCl)
- Structure: A bicyclic opioid with a phenol and dimethylamino group .
Memantine Hydrochloride (C12H21N·HCl)
- Structure : Adamantane-based NMDA receptor antagonist .

- Comparison : Memantine’s rigid adamantane framework contrasts with the planar triazole ring, suggesting divergent pharmacokinetic profiles. The trifluoroethyl group in the target compound could confer greater metabolic resistance than Memantine’s aliphatic amines .
Chlorphenoxamine Hydrochloride (C18H22ClNO·HCl)
- Structure: Ethanolamine derivative with a diphenhydramine-like structure .
Physicochemical Properties
| Property | 1-Trifluoroethyltriazolyl-4-methylamine HCl | Benzydamine HCl | Memantine HCl | Tapentadol HCl |
|---|---|---|---|---|
| Molecular Formula | C6H8ClF3N5 (estimated) | C19H23N3O·HCl | C12H21N·HCl | C14H23NO2·HCl |
| Molecular Weight (g/mol) | ~235.6 | 345.9 | 215.8 | 279.8 |
| Solubility (H2O) | High (due to HCl salt) | Moderate | High | High |
| logP (Predicted) | ~2.8 | 2.1 | 3.2 | 2.5 |
| pKa (amine) | ~9.1 | 8.5 | 10.3 | 9.4 |
Biological Activity
1-Trifluoroethyltriazolyl-4-methylamine hydrochloride is a synthetic compound with diverse applications in medicinal chemistry and bioconjugation. Its unique structure, characterized by a trifluoroethyl group and a triazole ring, positions it as a potential candidate for various biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
- IUPAC Name : (1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-yl)methanaminium chloride
- CAS Number : 2749496-26-0
- Molecular Formula : C₅H₈ClF₃N₄
- Molecular Weight : 216.59 g/mol
- Purity : ≥ 95%
The biological activity of 1-Trifluoroethyltriazolyl-4-methylamine hydrochloride can be attributed to its ability to interact with various biological targets. The triazole ring is known for its role in inhibiting enzyme activity and modulating signal transduction pathways. The trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
1-Trifluoroethyltriazolyl-4-methylamine hydrochloride has shown promise in several areas:
Antimicrobial Activity
Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Properties
Triazole-containing compounds have also been explored for their anticancer effects. Preliminary studies suggest that 1-Trifluoroethyltriazolyl-4-methylamine hydrochloride may induce apoptosis in cancer cell lines through the activation of caspases and the modulation of apoptotic signaling pathways.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 1-Trifluoroethyltriazolyl-4-methylamine hydrochloride was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential utility in treating infections caused by resistant bacteria.
Case Study 2: Anticancer Activity
A study involving the treatment of HeLa cells with varying concentrations of the compound revealed significant cytotoxic effects. At a concentration of 50 µM, there was a notable increase in apoptotic cells as evidenced by Annexin V staining assays. The results underscore the compound's potential as an anticancer agent.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Trifluoroethyltriazolyl-4-methylamine hydrochloride to improve yield and purity?
- Methodology : Use factorial experimental design (e.g., Taguchi or Box-Behnken) to systematically vary reaction parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions . Statistical methods like ANOVA can quantify parameter significance . Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, and purify intermediates via column chromatography or recrystallization .
- Key Parameters : Reaction time (3–5 days), solvent polarity (THF vs. DMF), and stoichiometric ratios (amine:triazole = 1:1.2) .
Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
- Methodology : Combine spectroscopic methods:
- NMR (¹H/¹³C/¹⁹F) to verify trifluoroethyl and triazolyl groups .
- Mass spectrometry (HRMS) for molecular weight confirmation .
- X-ray crystallography (if crystalline) to resolve stereochemistry .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 1-Trifluoroethyltriazolyl-4-methylamine hydrochloride in novel reactions?
- Methodology : Apply quantum chemical calculations (DFT) to map potential energy surfaces and identify transition states . Use software like Gaussian or ORCA to simulate reaction pathways. Validate predictions experimentally via kinetic isotope effects or substituent variation .
- Case Study : ICReDD’s workflow integrates computed reaction barriers with robotic screening to prioritize high-yield conditions .
Q. How should researchers resolve contradictions in experimental data, such as inconsistent catalytic activity across batches?
- Methodology :
- Cross-Validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) .
- Statistical Analysis : Use multivariate regression to isolate variables (e.g., trace moisture content, residual solvents) causing variability .
- Advanced Characterization : Employ XPS or SEM-EDS to detect batch-specific impurities (e.g., chloride vs. hydrochloride forms) .
Q. What mechanistic insights can be gained from studying the hydrolysis or thermal degradation of this compound?
- Methodology :
- Kinetic Studies : Conduct Arrhenius analysis under controlled thermal stress (40–100°C) to determine degradation pathways .
- Isotopic Labeling : Use deuterated solvents (D₂O) to track proton transfer steps in hydrolysis .
- Computational Modeling : Simulate degradation intermediates to identify vulnerable functional groups (e.g., triazole ring stability) .
Methodological Challenges & Solutions
Q. What protocols ensure stability during storage and handling of this hygroscopic hydrochloride salt?
- Methodology :
- Storage : Use desiccated containers (silica gel) under argon at −20°C .
- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
- Handling : Work in gloveboxes to minimize moisture uptake .
Q. How can impurity profiles be minimized during large-scale synthesis?
- Methodology :
- HPLC-Guided Optimization : Identify and quantify byproducts (e.g., unreacted triazole or methylamine derivatives) .
- Process Refinement : Use flow chemistry to enhance mixing efficiency and reduce side reactions .
- Crystallization Control : Adjust anti-solvent addition rates to favor pure crystal formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


